1-(3-Methyl-2-thienyl)-1-butanol
Description
1-(3-Methyl-2-thienyl)-1-butanol is a heterocyclic alcohol featuring a thiophene ring substituted with a methyl group at the 3-position and a butanol chain at the 2-position. This compound is part of a broader class of thiophene derivatives, which are widely studied for their electrochemical properties and applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
1-(3-methylthiophen-2-yl)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS/c1-3-4-8(10)9-7(2)5-6-11-9/h5-6,8,10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXLMMPEKNAHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=CS1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-2-thienyl)-1-butanol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with a Grignard reagent, followed by reduction. The reaction conditions typically include:
Reagents: 3-methyl-2-thiophenecarboxaldehyde, Grignard reagent (e.g., butylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride).
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at low to moderate levels to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-2-thienyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: 1-(3-Methyl-2-thienyl)-1-butanone.
Reduction: 1-(3-Methyl-2-thienyl)butane.
Substitution: Halogenated or nitrated derivatives of the thienyl ring.
Scientific Research Applications
1-(3-Methyl-2-thienyl)-1-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-2-thienyl)-1-butanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thienyl ring can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Based Alcohols and Derivatives
a) 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol
This compound, listed in USP29 pharmacopeial standards, shares the 3-methyl-2-thienyl moiety but features a bis-thienyl structure conjugated to a butenol chain. Key differences include:
- Retention Time: Relative retention time (RRT) in chromatographic analysis is 1.04 (USP29), suggesting higher polarity compared to simpler thienyl alcohols like 1-(3-Methyl-2-thienyl)-1-butanol, which may have lower RRT due to fewer aromatic substituents .
b) 1-(2-Furyl)-3-(3-Methyl-2-thienyl)-propenone
Structural studies reveal strong intermolecular interactions via hydrogen bonding and π-π stacking, a feature likely shared by this compound due to its aromatic thienyl group .
Butanol Derivatives with Alternative Substituents
a) 3-Methoxy-3-methyl-1-butanol (CAS 56539-66-3)
- Functional Group Impact: Replacing the thienyl group with a methoxy group alters polarity and solubility. The methoxy derivative is less lipophilic, impacting its partitioning behavior (e.g., Henry’s law constants) compared to thienyl-substituted butanols .
b) 1-Butanol and 1-Octanol
- Volatility: Henry’s law constants for 1-butanol (0.00047–0.0047) and 1-octanol (0.00012–0.00036) at 25°C vary significantly due to chain length. The thienyl group in this compound likely reduces volatility further, though experimental data are lacking .
Metabolic and Production Challenges
- Enzyme Sensitivity: Engineered Methylobacterium extorquens strains producing 1-butanol face challenges with oxygen-sensitive enzymes (e.g., Bcd/EtfAB complex). Thienyl-substituted alcohols may require similar anaerobic conditions or stabilized enzyme variants for efficient biosynthesis .
- NADH Dependency: 1-Butanol production pathways consume NADH, a factor critical for driving synthesis in organisms like Clostridium. Thienyl derivatives may impose additional redox burdens due to electron-rich aromatic systems .
Key Research Findings and Data Tables
Table 1: Structural and Chromatographic Comparison
Table 2: Metabolic Engineering Insights
Biological Activity
1-(3-Methyl-2-thienyl)-1-butanol is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a thienyl group, suggests potential interactions with various biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is characterized by its thienyl ring and butanol side chain. The compound can undergo various chemical transformations, including oxidation and reduction, leading to the formation of sulfoxides, sulfones, and secondary alcohols. These reactions are crucial for understanding its reactivity and potential biological effects.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. It is believed to modulate biochemical pathways by binding to specific molecular targets, although detailed studies are required to elucidate the exact mechanisms involved.
Biological Activities
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In a study evaluating various monomeric alkaloids, compounds similar to this compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for related compounds suggest that this class may be effective in treating bacterial infections.
Pharmacological Applications
The compound has been explored for its potential therapeutic applications in medicine. Its interactions with biological molecules make it a candidate for drug development, particularly in creating new antimicrobial agents. Ongoing research aims to establish its efficacy and safety profiles through preclinical trials.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Antifungal Activity : A recent investigation focused on the antifungal properties of related thiophene derivatives, revealing that certain structural modifications enhance their efficacy against fungal pathogens . This suggests that this compound could be optimized for improved antifungal activity.
- Pharmacokinetics Research : Pharmacokinetic studies have shown that compounds with similar structures can exhibit varied absorption and metabolism profiles. Understanding these parameters is crucial for determining the therapeutic viability of this compound in clinical settings .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| 1-(3-Methyl-2-thienyl)-2-butanol | Similar thienyl structure | Antimicrobial and antifungal properties |
| (3-Methyl-2-thienyl)methylamine | Lacks butanol chain | Moderate antimicrobial activity |
| N-Methyl(2-thienyl)methanamine | Different alkyl chain | Limited biological studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
